molecular formula C10H8F3N5O2S B11507383 2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide

2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide

Cat. No.: B11507383
M. Wt: 319.27 g/mol
InChI Key: PZWJXYZSYKJCEF-UHFFFAOYSA-N
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Description

2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide is a chemical compound that features a tetrazole ring substituted with a trifluoromethoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable precursor.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide moiety by reacting the intermediate with thioacetic acid under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and electrochromic devices.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

  • 2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)ethanol
  • 2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)propanoic acid

Comparison:

  • Binding Affinity: The presence of different functional groups (e.g., ethanol vs. acetamide) can affect the binding affinity and specificity of the compound to its targets.
  • Chemical Stability: The acetamide moiety may provide different stability profiles compared to other similar compounds.
  • Reactivity: The reactivity of the compound in various chemical reactions can be influenced by the nature of the substituents.

This detailed article provides a comprehensive overview of 2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8F3N5O2S

Molecular Weight

319.27 g/mol

IUPAC Name

2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C10H8F3N5O2S/c11-10(12,13)20-7-3-1-6(2-4-7)18-9(15-16-17-18)21-5-8(14)19/h1-4H,5H2,(H2,14,19)

InChI Key

PZWJXYZSYKJCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)N)OC(F)(F)F

Origin of Product

United States

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